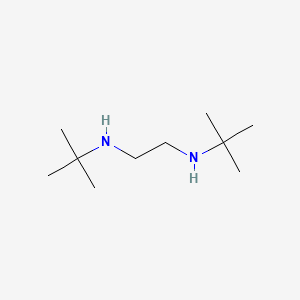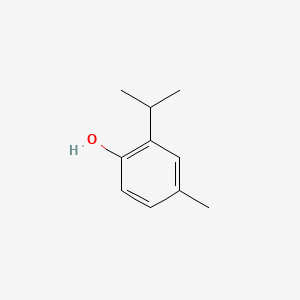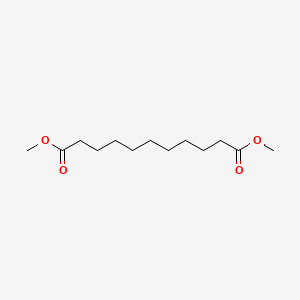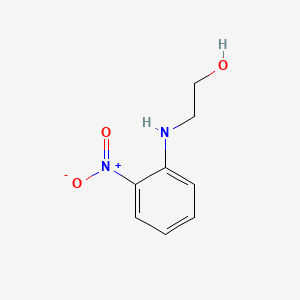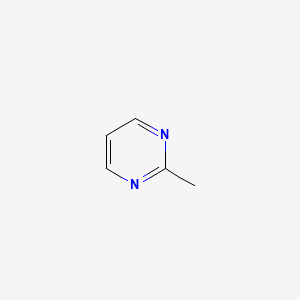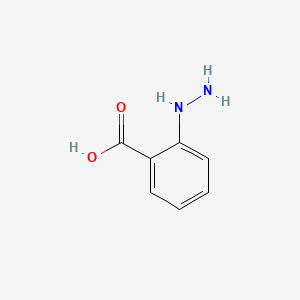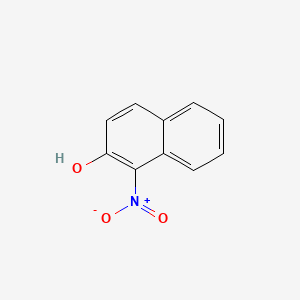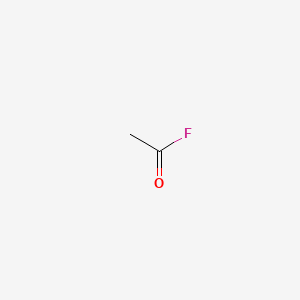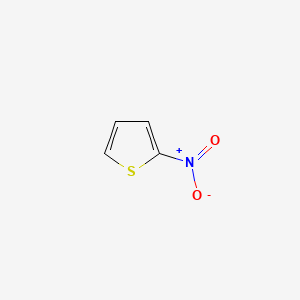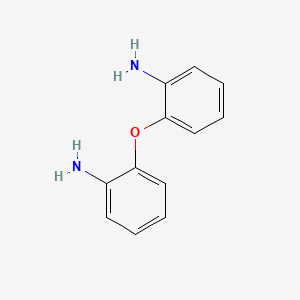
2,2'-Oxydianilin
Übersicht
Beschreibung
It appears as a white to pale brown crystalline powder and is slightly soluble in water . This compound is a significant intermediate in the synthesis of various organic dyes, polyamides, polyethers, and other high-performance polymers . Its high thermal stability makes it valuable in the production of flame-retardant materials .
Wissenschaftliche Forschungsanwendungen
2,2’-Oxydianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including dyes and polymers.
Biology: It is used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Oxydianiline is typically synthesized through the reduction of 2,2’-dinitrodiphenyl ether. The process involves the following steps:
Nitration of Diphenyl Ether: Diphenyl ether is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,2’-dinitrodiphenyl ether.
Reduction: The 2,2’-dinitrodiphenyl ether is then reduced using iron powder and hydrochloric acid in water.
Industrial Production Methods: Industrial production of 2,2’-Oxydianiline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Oxydianiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: It participates in nucleophilic aromatic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are typically used for reduction.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2,2’-Oxydianiline involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4,4’-Oxydianiline: Similar in structure but with amino groups at the para positions.
3,3’-Diaminodiphenyl sulfone: Contains sulfone groups instead of ether.
4,4’-Diaminodiphenyl sulfide: Contains sulfide groups instead of ether.
Uniqueness: 2,2’-Oxydianiline is unique due to its specific positioning of amino groups and the ether linkage, which imparts distinct chemical and physical properties. Its high thermal stability and reactivity make it particularly valuable in the synthesis of high-performance materials and flame retardants .
Eigenschaften
IUPAC Name |
2-(2-aminophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFAKBEASOYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332570 | |
| Record name | 2,2'-Oxydianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24878-25-9 | |
| Record name | 2,2'-Oxydianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Oxydianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,2'-oxydianiline and how is it often utilized in research?
A1: 2,2'-Oxydianiline, also known as 2-aminophenylether, is an organic compound with the molecular formula (C6H4NH2)2O. Its molecular weight is 200.24 g/mol. This compound is frequently employed as a building block in the synthesis of Schiff-base macrocycles. [, , ] These macrocycles are formed through the reaction of 2,2'-oxydianiline with various dicarboxylic acids or their derivatives. The resulting macrocyclic structures have shown potential in coordination chemistry and catalysis. [, ]
Q2: How does the structure of 2,2'-oxydianiline-derived Schiff-base macrocycles affect their catalytic activity in ring-opening polymerization?
A2: Research indicates that the substituents on the phenolic component of the Schiff-base macrocycles significantly influence the catalytic activity of their organoaluminium complexes in the ring-opening polymerization (ROP) of ε-caprolactone and rac-lactide. [] For instance, complexes with bulky t-butyl groups on the phenolic ring exhibited higher catalytic activity compared to those with methyl or chloro substituents. This difference in activity can be attributed to steric factors, where bulkier substituents might create a more accessible catalytic site for monomer coordination and insertion. []
Q3: Can 2,2'-oxydianiline act as a ligand in metal complexes, and if so, what applications might these complexes have?
A3: Yes, 2,2'-oxydianiline can act as a ligand in metal complexes. It can form both bis(imido) and chelating amine/imido complexes with molybdenum. [] These complexes, particularly the molybdenum(VI) bis(imido) complex, have shown promising activity as catalysts for the ring-opening polymerization of ε-caprolactone. [] The polymerization reactions, conducted at elevated temperatures, exhibited good conversion rates and demonstrated a living polymerization mechanism, indicating potential for controlled polymer synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


